Methyl 2,3-dimethyl-5-nitrobenzoate

Description

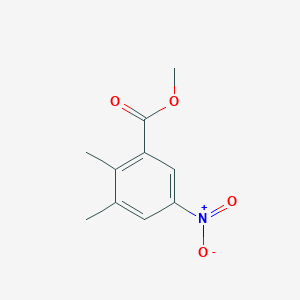

Methyl 2,3-dimethyl-5-nitrobenzoate is a nitro-substituted aromatic ester characterized by a benzoate backbone with methyl groups at the 2- and 3-positions and a nitro group at the 5-position. Its molecular formula is C₁₀H₁₁NO₄, derived from the esterification of 2,3-dimethyl-5-nitrobenzoic acid with methanol. This compound belongs to a class of nitroaromatic esters with applications in organic synthesis, pharmaceuticals, and agrochemical intermediates.

Synthetic routes for analogous compounds, such as Methyl 2,5-dimethoxy-3-nitrobenzoate (), involve alkylation of hydroxy-substituted precursors using reagents like dimethyl sulfate. For this compound, a similar approach could employ methylating agents on a suitably substituted phenolic intermediate, followed by nitration or esterification steps.

Properties

IUPAC Name |

methyl 2,3-dimethyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-8(11(13)14)5-9(7(6)2)10(12)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULYKGKWIIYWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 2,3-dimethyl-5-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, including cancer and bacterial infections. Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2,3-dimethyl-5-nitrobenzoate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Methyl 2,3-dimethyl-5-nitrobenzoate with structurally related nitrobenzoate derivatives, focusing on substituent effects, synthesis, and properties.

Table 1: Structural and Functional Comparison of Nitrobenzoate Derivatives

Key Findings:

This contrasts with fluoro substituents (electron-withdrawing), which enhance ring electrophilicity, as seen in Methyl 2,3-difluoro-5-nitrobenzoate . Methoxy groups (as in ) exhibit resonance donation, directing further substitutions to specific positions. For example, nitration of methoxy-substituted precursors may favor para or meta positions depending on existing substituents .

Physical Properties: Methyl-substituted derivatives like this compound are expected to exhibit higher hydrophobicity compared to methoxy- or fluoro-substituted analogs due to reduced polarity. Crystallinity and melting points vary with symmetry; reports a 93% yield of a crystalline product via recrystallization in methanol, suggesting similar methods could apply to the target compound .

Synthetic Methodologies :

- Alkylation with dimethyl sulfate () is a robust method for introducing methyl or methoxy groups. For this compound, sequential alkylation of a dihydroxy precursor may be required .

- Fluorinated analogs () often require specialized reagents (e.g., Selectfluor) or halogen-exchange reactions, highlighting divergent synthetic pathways based on substituent type .

Applications :

- Nitrobenzoates with methyl groups may serve as intermediates in pharmaceuticals due to enhanced metabolic stability.

- Fluoro-nitrobenzoates (e.g., ) are valuable in materials science for designing electron-deficient aromatic systems .

Biological Activity

Methyl 2,3-dimethyl-5-nitrobenzoate is a chemical compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and potential agricultural applications.

Chemical Structure and Properties

This compound has the molecular formula C11H13N1O4 and a molecular weight of approximately 223.23 g/mol. It is characterized by the presence of a nitro group (-NO2) and two methyl groups (-CH3) attached to the benzoate structure. This specific arrangement contributes to its unique biological properties.

Biological Activities

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antioxidant Properties

This compound has also been evaluated for its antioxidant activity. In vitro assays indicate that it can scavenge free radicals effectively, which suggests its potential role in preventing oxidative stress-related cellular damage.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Radical Cation Scavenging | 30 |

Case Studies

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, researchers tested this compound against a panel of clinical isolates. The compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Antioxidant Evaluation

Another study focused on evaluating the antioxidant properties of this compound using various cell lines exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced oxidative markers and improved cell viability compared to untreated controls.

Agricultural Applications

Given its biological activity, there is growing interest in exploring this compound as a potential pesticide or herbicide. Preliminary studies suggest that it may inhibit certain plant pathogens and pests, thereby promoting healthier crop yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.